3,5-Diméthyl-1-(4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl)-1H-pyrazole

Vue d'ensemble

Description

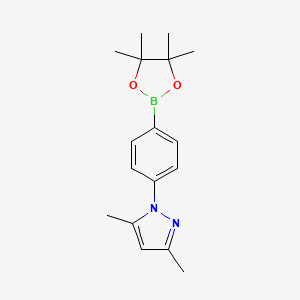

3,5-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups at positions 3 and 5, and a phenyl ring substituted with a dioxaborolane group. The dioxaborolane group is a boron-containing heterocycle, which is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Applications De Recherche Scientifique

3,5-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the synthesis of advanced materials, such as polymers and electronic materials.

Mécanisme D'action

Target of Action

Boronic acid derivatives, such as this compound, are often used in the suzuki-miyaura coupling reaction , which suggests that its targets could be various organic compounds that participate in this reaction.

Mode of Action

The compound “3,5-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole” interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura coupling reaction . In this reaction, the boron atom in the compound forms a bond with a carbon atom in the target molecule, facilitated by a palladium catalyst .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which “3,5-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole” participates, is a part of a broader biochemical pathway involving carbon-carbon bond formation . The downstream effects of this reaction can lead to the synthesis of various complex organic compounds.

Pharmacokinetics

It’s important to note that boronic esters, such as this compound, are known to be susceptible to hydrolysis, especially at physiological ph . This could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of the action of “3,5-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole” are largely dependent on the specific targets and the context of the reaction. In the context of the Suzuki-Miyaura coupling reaction, the compound facilitates the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of “3,5-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole” can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters is known to be significantly accelerated at physiological pH , which could impact the compound’s stability and efficacy in biological systems. Additionally, the presence of a palladium catalyst is crucial for the compound’s role in the Suzuki-Miyaura coupling reaction .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Introduction of the dioxaborolane group: This step involves the borylation of the phenyl ring using a boronic acid or boronate ester in the presence of a palladium catalyst and a base, such as potassium carbonate, under inert atmosphere conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the pyrazole formation and advanced purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyrazole ring or the phenyl ring.

Substitution: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: Products may include hydroxylated or carbonylated derivatives.

Reduction: Reduced forms of the pyrazole or phenyl ring.

Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dimethyl-1-phenyl-1H-pyrazole: Lacks the dioxaborolane group, making it less versatile in coupling reactions.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid: Contains the dioxaborolane group but lacks the pyrazole ring.

Uniqueness

3,5-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole is unique due to the combination of the pyrazole ring and the dioxaborolane group, which allows it to participate in a wide range of chemical reactions and applications. This dual functionality makes it a valuable compound in both synthetic and research contexts.

Activité Biologique

3,5-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | 3,5-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole |

| Molecular Formula | C17H23BN2O2 |

| Molecular Weight | 298.19 g/mol |

| CAS Number | 937796-06-0 |

| PubChem CID | 24229763 |

Structure

The molecular structure features a pyrazole ring substituted with a dimethyl group and a phenyl group attached to a dioxaborolane moiety. The presence of the boron atom in the dioxaborolane structure is significant for its biological activity.

Research indicates that compounds similar to 3,5-dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole may exhibit various biological activities through different mechanisms:

- Antioxidant Activity : The dioxaborolane moiety can enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

- Enzyme Inhibition : Pyrazole derivatives are known to inhibit certain enzymes involved in metabolic pathways. For instance, they can act as inhibitors of cyclooxygenase (COX) enzymes which are implicated in inflammation.

- Antimicrobial Properties : Some studies suggest that pyrazole derivatives possess antimicrobial activity against various bacterial strains.

Pharmacological Effects

The biological effects of this compound have been investigated in several studies:

- Anti-inflammatory Effects : In vitro assays have shown that pyrazole derivatives can significantly reduce the production of pro-inflammatory cytokines.

- Anticancer Potential : Preliminary studies indicate that certain pyrazole derivatives can induce apoptosis in cancer cell lines by modulating pathways related to cell survival and death.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various pyrazole derivatives. The results demonstrated that compounds with similar structures to 3,5-dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole showed significant radical scavenging activity and reduced lipid peroxidation in cellular models .

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial efficacy, researchers tested several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that compounds containing the dioxaborolane structure exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Case Study 3: Anti-inflammatory Effects

A recent study assessed the anti-inflammatory properties of pyrazole derivatives in animal models of arthritis. The results indicated that treatment with these compounds led to a significant decrease in joint swelling and pain associated with inflammation .

Propriétés

IUPAC Name |

3,5-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BN2O2/c1-12-11-13(2)20(19-12)15-9-7-14(8-10-15)18-21-16(3,4)17(5,6)22-18/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERWCEBXGSSDRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C(=CC(=N3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640466 | |

| Record name | 3,5-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937796-06-0 | |

| Record name | 3,5-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.